molecular formula C20H22ClN6.Cl<br>C20H22Cl2N6 B14681145 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride CAS No. 34432-89-8

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride

Cat. No.: B14681145
CAS No.: 34432-89-8
M. Wt: 417.3 g/mol
InChI Key: DMOWFXPMDXAODY-UHFFFAOYSA-M
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Description

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride is a synthetic organic compound. It is known for its complex structure and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique molecular arrangement, which includes a chloro-substituted benzimidazolium core linked to an azo group and a cyanoethyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride typically involves multiple steps. One common method includes the diazotization of 4-((2-cyanoethyl)ethylamino)aniline followed by coupling with 6-chloro-1,3-dimethylbenzimidazole. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while substitution of the chloro group can produce a variety of substituted benzimidazolium derivatives.

Scientific Research Applications

6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate
  • 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium sulfate

Uniqueness

Compared to similar compounds, 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

34432-89-8

Molecular Formula

C20H22ClN6.Cl
C20H22Cl2N6

Molecular Weight

417.3 g/mol

IUPAC Name

3-[4-[(6-chloro-1,3-dimethylbenzimidazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;chloride

InChI

InChI=1S/C20H22ClN6.ClH/c1-4-27(11-5-10-22)17-8-6-16(7-9-17)23-24-18-12-15(21)13-19-20(18)26(3)14-25(19)2;/h6-9,12-14H,4-5,11H2,1-3H3;1H/q+1;/p-1

InChI Key

DMOWFXPMDXAODY-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(C=[N+]3C)C.[Cl-]

Origin of Product

United States

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